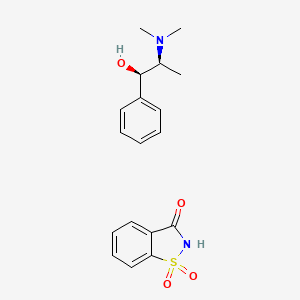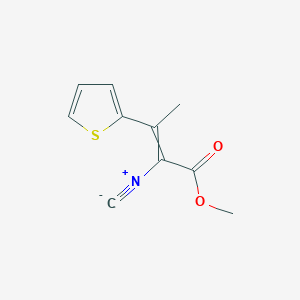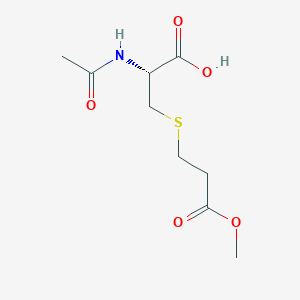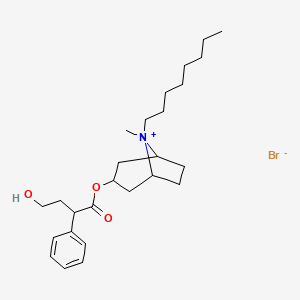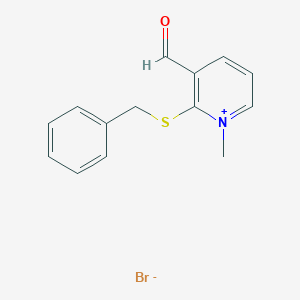
3,13-Dimethylnonacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,13-Dimethylnonacosane is a long-chain hydrocarbon with the molecular formula C31H64 It is a methyl-branched alkane, which means it has a straight chain of carbon atoms with methyl groups attached at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,13-Dimethylnonacosane typically involves the alkylation of smaller hydrocarbons. One common method is the C-alkylation of long-chain alkanes using methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale alkylation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as zeolites, can enhance the efficiency of the alkylation reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 3,13-Dimethylnonacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce saturated hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, can be achieved using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Wissenschaftliche Forschungsanwendungen
3,13-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions.
Biology: This compound is found in the cuticular waxes of certain insects and is studied for its role in chemical communication and pheromone signaling.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with other molecules.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 3,13-Dimethylnonacosane exerts its effects is primarily through its interaction with other molecules. In biological systems, it can act as a pheromone by binding to specific receptors on the surface of target organisms, triggering a behavioral response. In chemical reactions, its reactivity is influenced by the presence of methyl groups, which can affect the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
3,11-Dimethylnonacosane: Another methyl-branched alkane with similar chemical properties but different methyl group positions.
3,13-Dimethyloctacosane: A similar compound with one less carbon atom in the chain.
3,13-Dimethyltriacontane: A similar compound with one more carbon atom in the chain.
Uniqueness: 3,13-Dimethylnonacosane is unique due to its specific methyl group positions, which can influence its physical and chemical properties. This positional isomerism can result in different reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
73189-63-6 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
3,13-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-18-22-25-28-31(4)29-26-23-20-17-19-21-24-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
InChI-Schlüssel |
PBHGXRCCYYTOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


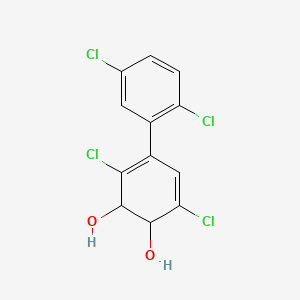
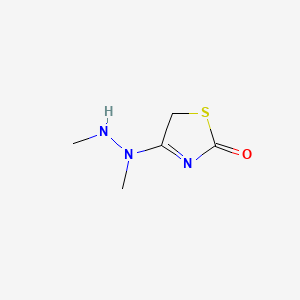
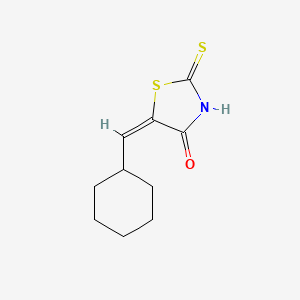
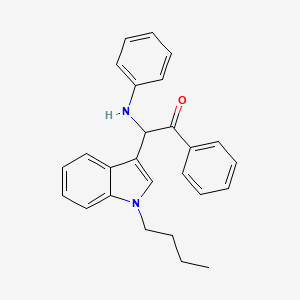
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

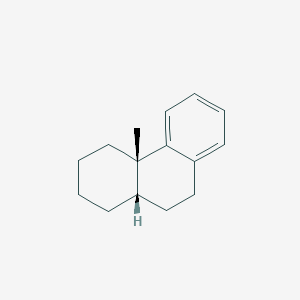
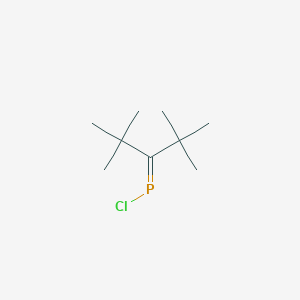
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
